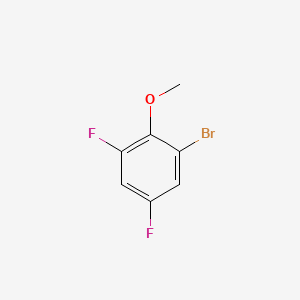

2-Bromo-4,6-difluoroanisole

Vue d'ensemble

Description

2-Bromo-4,6-difluoroanisole is an aromatic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methoxy group. This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-difluoroanisole can be synthesized through various methods. One common approach involves the bromination of 4,6-difluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These processes utilize advanced technologies such as microreactors, which offer better control over reaction parameters and reduce the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4,6-difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding difluoroanisole derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 2-amino-4,6-difluoroanisole or 2-thio-4,6-difluoroanisole.

Oxidation: Formation of 2-bromo-4,6-difluorobenzaldehyde or 2-bromo-4,6-difluorobenzoic acid.

Reduction: Formation of 4,6-difluoroanisole.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis:

2-Bromo-4,6-difluoroanisole is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in developing anti-cancer agents and other therapeutic drugs. The compound's ability to modify biological activity through structural changes makes it valuable for medicinal chemistry.

Case Study Example:

Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in malignant cells while sparing healthy cells, demonstrating their potential as targeted cancer therapies .

Agricultural Chemicals

Use in Agrochemicals:

The compound is employed in formulating agrochemicals such as herbicides and fungicides. Its efficacy in enhancing crop protection and yield is well-documented, making it a vital component in modern agriculture.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | High |

| Fungicides | Disease prevention | Moderate to High |

Material Science

Advanced Materials Development:

In material science, this compound is used to develop advanced materials such as polymers and coatings. These materials exhibit improved chemical resistance and durability due to the unique properties imparted by the fluorine and bromine substituents.

Case Study Example:

Research into polymer composites incorporating this compound has revealed enhanced thermal stability and mechanical strength compared to traditional materials. This advancement opens avenues for applications in electronics and protective coatings .

Organic Chemistry Research

Building Block for Synthesis:

The compound serves as a critical building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop innovative compounds.

Data Table: Synthetic Applications

| Synthesis Type | Target Compounds | Outcome |

|---|---|---|

| Complex Organic Synthesis | Indole Derivatives | High yield |

| Functionalized Aromatics | Fluorescent Dyes | Effective cellular imaging |

Fluorescent Dyes

Biological Imaging:

this compound is also utilized in creating fluorescent dyes for biological imaging applications. These dyes are essential tools for visualizing cellular processes and studying biological systems.

Case Study Example:

A study demonstrated that fluorescent dyes derived from this compound could effectively label cellular structures, providing insights into cellular dynamics during various biological processes .

Mécanisme D'action

The mechanism of action of 2-Bromo-4,6-difluoroanisole involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-fluoroanisole

- 2-Bromo-6-fluoroanisole

- 4-Bromo-2,6-difluoroanisole

Uniqueness

2-Bromo-4,6-difluoroanisole is unique due to the presence of both bromine and fluorine atoms at specific positions on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds .

Activité Biologique

2-Bromo-4,6-difluoroanisole (CAS No. 202865-59-6) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This compound contains a bromine atom and two fluorine atoms on a methoxy-substituted benzene ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : CHBrFO

- Molecular Weight : 223.02 g/mol

- Melting Point : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the selective bromination and fluorination of anisole derivatives. These reactions are crucial for achieving the desired substitution pattern on the aromatic ring, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of various brominated compounds against bacterial strains, suggesting a potential for use in developing new antibiotics .

Inhibition of Protein Tyrosine Phosphatase (PTP)

A related study evaluated several brominated compounds for their ability to inhibit PTP1B, an important target in diabetes treatment. The results showed that certain derivatives exhibited potent inhibitory activity, indicating that this compound may also have similar effects .

Case Study 1: Antidiabetic Potential

In a study focusing on PTP1B inhibitors, compounds similar to this compound were tested in vivo using a diabetic mouse model. The results demonstrated a significant reduction in blood glucose levels and improvement in metabolic parameters, supporting the hypothesis that such compounds could be developed into therapeutic agents for diabetes management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various halogenated anisoles against common pathogens. The findings revealed that these compounds exhibited broad-spectrum activity, with some showing effectiveness comparable to established antibiotics .

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors due to its unique molecular structure. The presence of halogen atoms can enhance lipophilicity and alter electronic properties, facilitating better interaction with biological targets.

Propriétés

IUPAC Name |

1-bromo-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWQGHKLXJIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371240 | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-59-6 | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.